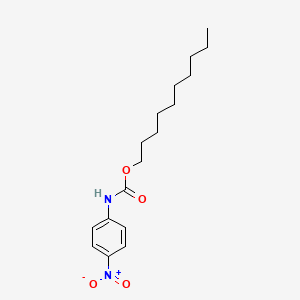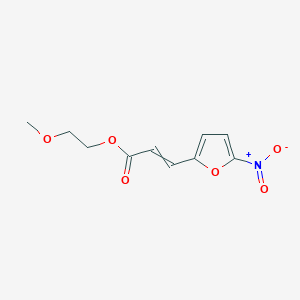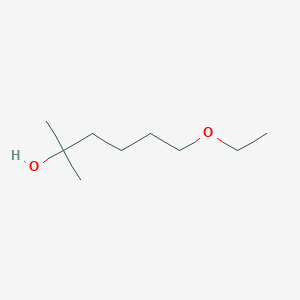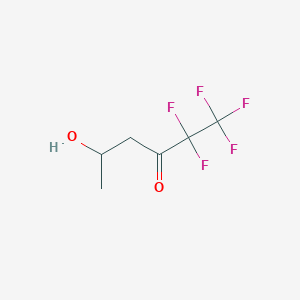![molecular formula C15H19BrN2O2 B14366832 Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-5-bromo-2-methoxy- CAS No. 90183-20-3](/img/structure/B14366832.png)
Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-5-bromo-2-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-5-bromo-2-methoxy- is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a bromine atom at the 5th position and a methoxy group at the 2nd position on the benzene ring, along with a bicyclic azabicyclo[2.2.2]octane structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-5-bromo-2-methoxy- typically involves the following steps:
Formation of the Azabicyclo[2.2.2]octane Core: This can be achieved through various methods, including the desymmetrization of achiral tropinone derivatives.
Introduction of the Benzamide Moiety: The azabicyclo[2.2.2]octane core is then acylated with aromatic carboxylic acids to form the benzamide structure.
Bromination and Methoxylation:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to control reaction parameters such as temperature, pressure, and reagent concentration .
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-5-bromo-2-methoxy- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the functional groups on the benzene ring.
Acylation and Alkylation: The azabicyclo[2.2.2]octane core can be further modified through acylation and alkylation reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide and potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate and chromium trioxide are used.
Reduction: Reagents like lithium aluminum hydride and sodium borohydride are employed.
Major Products
The major products formed from these reactions include various substituted benzamides and modified azabicyclo[2.2.2]octane derivatives .
Scientific Research Applications
Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-5-bromo-2-methoxy- has several scientific research applications:
Mechanism of Action
The mechanism of action of Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-5-bromo-2-methoxy- involves its interaction with nicotinic acetylcholine receptors (nAChRs). The compound acts as an agonist or antagonist at these receptors, modulating their activity and influencing neurotransmission . The molecular targets include the α7 and α3β2 subtypes of nAChRs, and the pathways involved include the modulation of ion channel activity and neurotransmitter release .
Comparison with Similar Compounds
Similar Compounds
- N-(3R)-1-azabicyclo[2.2.2]oct-3-yl-4-chlorobenzamide
- 1,4-diazabicyclo[3.2.2]nonane-4-carboxylic acid 4-bromophenyl ester
Uniqueness
Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-5-bromo-2-methoxy- is unique due to the presence of both a bromine atom and a methoxy group on the benzene ring, which imparts distinct chemical and biological properties. This combination of functional groups enhances its binding affinity and selectivity for specific nicotinic receptor subtypes, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
90183-20-3 |
|---|---|
Molecular Formula |
C15H19BrN2O2 |
Molecular Weight |
339.23 g/mol |
IUPAC Name |
N-(1-azabicyclo[2.2.2]octan-3-yl)-5-bromo-2-methoxybenzamide |
InChI |
InChI=1S/C15H19BrN2O2/c1-20-14-3-2-11(16)8-12(14)15(19)17-13-9-18-6-4-10(13)5-7-18/h2-3,8,10,13H,4-7,9H2,1H3,(H,17,19) |
InChI Key |
MVIZMXUBCHMMSO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(=O)NC2CN3CCC2CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


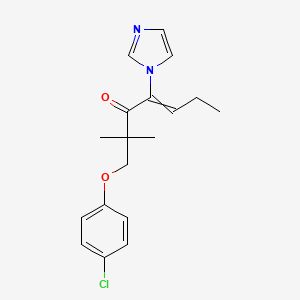
![6-{1-[(4-Chlorophenyl)sulfanyl]heptylidene}-2,2-dimethylcyclohexan-1-one](/img/structure/B14366752.png)
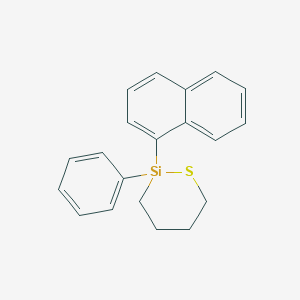
silanol](/img/structure/B14366759.png)
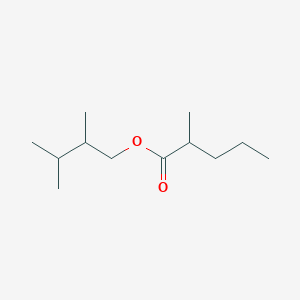
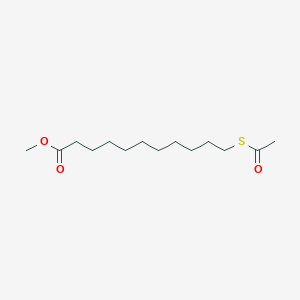
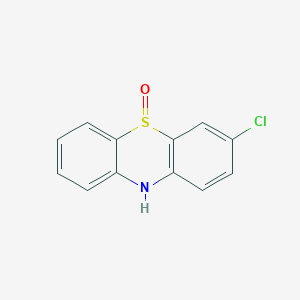
![2-(2-Chlorophenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide](/img/structure/B14366784.png)
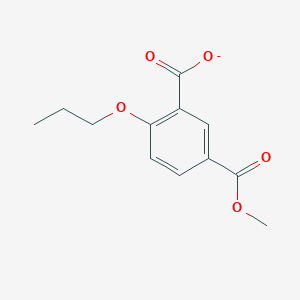
![1-Butyl-4-{(Z)-[4-(octyloxy)phenyl]-ONN-azoxy}benzene](/img/structure/B14366797.png)
